molecular formula C18H17NO3 B367244 1'-Benzyl-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one CAS No. 853751-48-1

1'-Benzyl-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one

Cat. No.: B367244
CAS No.: 853751-48-1
M. Wt: 295.3g/mol
InChI Key: XZCYUKRBWHVKKW-UHFFFAOYSA-N
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Description

1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, known for its diverse biological activities.

Preparation Methods

The synthesis of 1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The spiro linkage is then introduced through a cyclization reaction involving a diol and a carbonyl compound in the presence of an acid catalyst . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one undergoes various chemical reactions, including:

Scientific Research Applications

1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one involves its interaction with specific molecular targets. The indole moiety can bind to proteins such as tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells . The spiro linkage may also contribute to the compound’s stability and bioavailability, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar compounds to 1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one include:

The uniqueness of 1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one lies in its combination of the indole moiety with the spiro linkage, providing a versatile scaffold for developing new compounds with diverse biological and chemical properties.

Properties

IUPAC Name

1'-benzylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17-18(21-11-6-12-22-18)15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCYUKRBWHVKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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